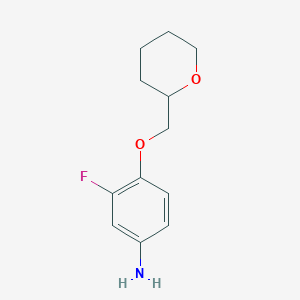

3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Description

3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is a disubstituted phenylamine derivative featuring a fluorine atom at the 3-position and a tetrahydropyranylmethoxy group at the 4-position of the benzene ring. The tetrahydropyranylmethoxy group, a cyclic ether substituent, is hypothesized to enhance metabolic stability and solubility, making it a candidate for further pharmacological optimization .

Properties

IUPAC Name |

3-fluoro-4-(oxan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c13-11-7-9(14)4-5-12(11)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQWPNNARUETMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Fluoro-4-(hydroxymethyl)phenol is a common intermediate precursor. It can be synthesized by reduction of 2-fluoro-4-hydroxybenzoic acid using lithium aluminium tetrahydride (LAH) in tetrahydrofuran (THF) at 0–20 °C under inert atmosphere for about 3 hours, followed by workup and crystallization to yield the hydroxymethylphenol intermediate.

Protection of Phenol as Tetrahydropyranyl Ether

- The phenolic hydroxyl group is protected by reaction with dihydropyran (DHP) under acidic conditions to form the tetrahydro-2H-pyran-2-ylmethoxy protecting group. This step is crucial to prevent unwanted side reactions during subsequent transformations and to increase compound stability.

Introduction of the Amino Group

The amino group can be introduced or retained depending on the starting material. For example, reduction of nitro groups on fluorinated aromatic rings to amines can be achieved using catalytic hydrogenation with Pt/C or other suitable catalysts.

Alternatively, amide coupling and subsequent reduction steps are employed to install the amine functionality on the aromatic ring while maintaining the fluorine and THP-protected phenol groups.

Alkylation and Functional Group Modifications

Alkylation of the phenol (or protected phenol) with benzyl bromides or other alkylating agents is performed to introduce the tetrahydropyranyl ether moiety or other substituents.

Standard amide coupling conditions are used to attach various amine-containing side chains or to modify the molecule for structure-activity relationship (SAR) studies.

The synthetic route involving reduction of fluorinated hydroxybenzoic acids to hydroxymethylphenols followed by protection and amination is well-established and allows for high selectivity and functional group tolerance.

Protection with tetrahydropyranyl ethers is a common and reliable method to mask phenolic hydroxyl groups, facilitating further functionalization without compromising the fluorine substituent.

Catalytic hydrogenation for nitro reduction is effective and maintains the integrity of sensitive substituents such as fluorine and THP protecting groups.

The modular approach using late-stage intermediates allows for diversification of the molecule by varying amide or alkyl substituents, which is valuable for medicinal chemistry optimization.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydropyran moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is being investigated for its potential therapeutic applications. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting specific signaling pathways involved in cancer cell proliferation. Research into derivatives of this compound could reveal novel anticancer agents.

- Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for exploring treatments for neurological disorders. Its interaction with neurotransmitter systems could provide insights into new therapies for conditions such as depression or anxiety.

Biochemical Research

In biochemical studies, 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine serves as a useful reagent in various assays and experiments.

- Proteomics : The compound is utilized in proteomics research to study protein interactions and modifications. Its unique structure may enhance the specificity and sensitivity of detection methods in mass spectrometry.

- Enzyme Inhibition Studies : The compound can be tested as an inhibitor of specific enzymes involved in metabolic pathways, aiding in the understanding of enzyme kinetics and mechanisms.

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science.

- Polymer Chemistry : It can be incorporated into polymer matrices to modify physical properties such as flexibility, thermal stability, and chemical resistance. This application is particularly relevant in developing advanced materials for industrial uses.

- Nanotechnology : The compound's functional groups can facilitate the attachment of nanoparticles or other functional molecules, enabling the development of novel nanomaterials with tailored properties for electronics or catalysis.

Case Study 1: Anticancer Properties

Research conducted on similar fluorinated phenylamines has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds exhibiting similar structural motifs have been shown to inhibit tumor growth in vitro and in vivo models, suggesting that 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine could yield comparable results.

Case Study 2: Neuropharmacological Research

A study exploring the neuropharmacological profile of related compounds indicated potential anxiolytic effects through modulation of serotonin receptors. Investigating the effects of this compound on neurotransmitter systems could provide insights into its viability as a therapeutic agent for anxiety disorders.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine involves its interaction with specific molecular targets and pathways. The fluorine atom and the tetrahydropyran ring can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and toxicological profiles of phenylamine derivatives are highly dependent on substituent patterns. Key structural analogues include:

Key Observations:

- Tetrahydropyranylmethoxy vs. Alkyl/Acetyl Groups : Replacement of the phenylamine group (R6) with tetrahydropyranylmethoxy (as in the target compound) or acetylamine reduces toxicity compared to unsubstituted phenylamine derivatives. This suggests that bulky or polar substituents mitigate adverse effects .

- Disubstitution Patterns : While disubstituted phenylamines like (3,4-dimethyl)phenylamine exhibit strong bioactivity (e.g., Nrf2 activation), the target compound’s 3-fluoro-4-tetrahydropyranylmethoxy substitution may prioritize toxicity reduction over transcriptional activation .

Toxicity Profiles

- Target Compound : Demonstrates decreased toxicity and increased cell viability in a concentration-dependent manner, as observed in primary cultures and in vivo models. The tetrahydropyranylmethoxy group likely reduces reactive metabolite formation .

- Unsubstituted Phenylamine : Associated with high toxicity, limiting its therapeutic applicability .

- Acetylamine Derivatives : Similar to tetrahydropyranylmethoxy-substituted compounds, acetylamine analogues (e.g., compound B4–B6) also show reduced toxicity, suggesting that electron-withdrawing or sterically hindered groups are beneficial .

Bioactivity and Mechanism

- Nrf2 Activation : Disubstituted phenylamines like (3,4-dimethyl)phenylamine (compound 4) exhibit potent Nrf2 activation, a pathway critical for antioxidant response. In contrast, the target compound’s bioactivity in this context remains untested but may differ due to its distinct substituents .

- Nonenzymatic Reactivity: The tolerance for disubstituted phenylamines in nonenzymatic reactions (e.g., with angucyclinones) suggests that the target compound could serve as a precursor for novel bioactive molecules, though this requires experimental validation .

Pharmacokinetic Considerations

- Solubility and Metabolism : The tetrahydropyranylmethoxy group’s cyclic ether structure may enhance aqueous solubility compared to alkyl or halogenated substituents (e.g., bromo or trifluoromethyl groups in ). This could improve oral bioavailability .

Biological Activity

3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine (CAS No. 946698-98-2) is an organic compound notable for its complex structure that includes a fluorine atom, a tetrahydropyran ring, and a phenylamine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and enzymatic interactions.

The molecular formula of 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is C₁₂H₁₆FNO₂, with a molecular weight of 225.26 g/mol. The compound features a unique combination of functional groups that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, starting from fluorinated benzene derivatives. The tetrahydropyran moiety is introduced via nucleophilic substitution, followed by amination to incorporate the phenylamine group. Reaction conditions often include organic solvents and catalysts to optimize yield and purity.

Antibacterial Activity

Recent studies have indicated that compounds structurally related to 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine exhibit significant antibacterial properties. For instance, derivatives have shown potency against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 µg/mL . This suggests that the compound could potentially serve as a lead in the development of new antibacterial agents.

Enzyme Interaction Studies

The biological activity of 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine may also be linked to its interaction with specific enzymes. Preliminary research indicates that it can modulate enzyme activity, potentially influencing metabolic pathways. This interaction is hypothesized to be facilitated by the compound’s unique structural features, which enhance binding affinity to target proteins .

The mechanism of action involves the compound's ability to bind to specific molecular targets within bacterial cells or other biological systems. The presence of the fluorine atom and the tetrahydropyran ring contributes to its pharmacological properties, likely enhancing its selectivity and efficacy against certain enzymes or receptors.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives of phenylamine compounds similar to 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine. Results indicated that these derivatives were more effective than traditional antibiotics like ampicillin and streptomycin against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Enzyme Inhibition : Another investigation focused on the inhibition of bacterial topoisomerases by compounds related to 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine. The study reported significant inhibition rates, suggesting potential therapeutic applications in treating bacterial infections resistant to conventional treatments.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals that 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine possesses distinct advantages due to its unique functional groups:

| Compound Name | Structure | Antibacterial Activity | Enzyme Interaction |

|---|---|---|---|

| 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine | Structure | High potency against Gram-positive bacteria | Modulates enzyme activity |

| 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)methylbenzonitrile | Similar | Moderate potency | Limited enzyme interaction |

| 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)methylbenzenecarbothioamide | Similar | Low potency | No significant modulation |

Q & A

Q. How can the synthesis of 3-Fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine be optimized for improved yield and purity?

- Methodological Answer: Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity) and catalysts. For example, using palladium-based catalysts for coupling reactions or chiral auxiliaries to control stereochemistry. Post-synthesis purification via column chromatography (silica gel, gradient elution) or preparative HPLC is critical for isolating high-purity products. Monitoring intermediates with TLC and NMR ensures reaction progression .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions and stereochemistry.

- HPLC-MS: Validates purity and molecular weight.

- X-ray Crystallography: Resolves ambiguous structural features (e.g., fluorine placement, tetrahydropyran conformation) .

- Elemental Analysis: Ensures stoichiometric accuracy .

Q. What role does the tetrahydropyran (THP) ring play in the compound’s reactivity and biological interactions?

- Methodological Answer: The THP ring introduces steric bulk and modulates electronic properties via its oxygen atom, influencing hydrogen bonding and lipophilicity. Comparative studies with non-THP analogs (e.g., cyclohexyl derivatives) reveal its role in enhancing metabolic stability and target binding .

Advanced Research Questions

Q. How can computational tools like QSAR predict the biological activity of this compound?

- Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models use descriptors such as logP, polar surface area, and fluorine electronegativity to predict target affinity (e.g., enzyme inhibition). Molecular docking simulations (using AutoDock Vina or Schrödinger) identify binding poses with proteins like kinases or GPCRs. Validation requires correlating computational predictions with in vitro assays (e.g., IC measurements) .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

- Methodological Answer: Discrepancies often arise from dynamic effects (e.g., THP ring puckering in solution vs. solid state). Strategies include:

- Variable-Temperature NMR: To observe conformational flexibility.

- DFT Calculations: Compare experimental and theoretical chemical shifts.

- Complementary Techniques: Use IR spectroscopy or Raman microscopy to cross-validate functional groups .

Q. What strategies are effective for studying enantiomer-specific biological effects?

- Methodological Answer:

- Chiral Resolution: Use chiral HPLC columns (e.g., amylose-based) to separate enantiomers.

- Enantioselective Synthesis: Employ asymmetric catalysis (e.g., Sharpless epoxidation) to produce single enantiomers.

- In Vitro Assays: Compare enantiomer activity in cell-based models (e.g., receptor activation assays) to identify stereospecific effects .

Q. How does fluorination at the 3-position influence the compound’s interaction with biological targets compared to non-fluorinated analogs?

- Methodological Answer: Fluorine’s electronegativity enhances hydrogen-bond acceptor capacity and metabolic stability. Competitive binding assays (e.g., SPR or ITC) quantify affinity differences between fluorinated and non-fluorinated analogs. For example, replacing fluorine with hydrogen may reduce target binding by 10–100-fold .

Q. How can structure-activity relationships (SAR) be systematically analyzed against structurally related compounds?

- Methodological Answer:

- Analog Synthesis: Prepare derivatives with modifications (e.g., THP ring size, substituent position).

- Biological Screening: Use high-throughput assays (e.g., fluorescence polarization for enzyme inhibition).

- Data Modeling: Apply multivariate regression to correlate structural features (e.g., Hammett constants) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.